

# Application Note and Protocol: Reduction of Benzophenone to Diphenylmethanol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *2,2-Diphenylethanol*

Cat. No.: *B156489*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This document provides a comprehensive protocol for the reduction of benzophenone to diphenylmethanol, a common and fundamental transformation in organic synthesis. The presented method utilizes sodium borohydride as a mild and selective reducing agent, offering a high yield and straightforward purification. This protocol is intended for use by researchers in organic chemistry and drug development, providing detailed experimental procedures, data presentation, and a visual representation of the workflow.

## Introduction

The reduction of ketones to secondary alcohols is a pivotal reaction in the synthesis of a wide array of organic molecules, including active pharmaceutical ingredients. Benzophenone, a readily available aromatic ketone, serves as a model substrate for this transformation. Its reduction product, diphenylmethanol (also known as benzhydrol), is a valuable building block in the synthesis of various compounds, including antihistamines and other pharmaceuticals.<sup>[1]</sup> This application note details a reliable and scalable protocol for the reduction of benzophenone using sodium borohydride in a methanolic solution. Sodium borohydride is a preferred reagent for this conversion due to its selectivity for aldehydes and ketones and its compatibility with protic solvents, making it a safer alternative to more reactive hydrides like lithium aluminum hydride.<sup>[2][3]</sup>

Note on Product Identity: The reduction of benzophenone yields diphenylmethanol, not **2,2-Diphenylethanol**. This protocol is for the synthesis of diphenylmethanol.

## Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the product.

| Compound           | Molecular Formula                 | Molar Mass ( g/mol ) | Melting Point (°C) |
|--------------------|-----------------------------------|----------------------|--------------------|
| Benzophenone       | C <sub>13</sub> H <sub>10</sub> O | 182.22               | 47 - 49            |
| Sodium Borohydride | NaBH <sub>4</sub>                 | 37.83                | >300 (decomposes)  |
| Diphenylmethanol   | C <sub>13</sub> H <sub>12</sub> O | 184.24               | 65 - 69[4][5][6]   |

## Experimental Protocol

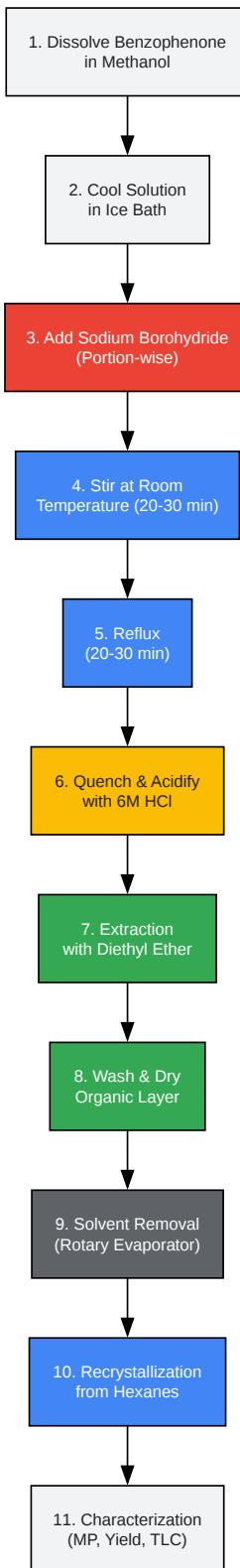
This protocol is adapted from established laboratory procedures for the sodium borohydride reduction of benzophenone.[2][7][8][9]

Materials and Reagents:

- Benzophenone
- Sodium borohydride (NaBH<sub>4</sub>)
- Methanol (CH<sub>3</sub>OH)
- 6M Hydrochloric acid (HCl)
- Diethyl ether ((C<sub>2</sub>H<sub>5</sub>)<sub>2</sub>O)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Hexanes
- Deionized water

- Round-bottom flask (100 mL)
- Erlenmeyer flask
- Stir bar or boiling chips
- Ice bath
- Reflux condenser
- Separatory funnel (500 mL)
- Büchner funnel and filter flask
- Rotary evaporator
- Melting point apparatus
- Thin-layer chromatography (TLC) plates (silica gel)

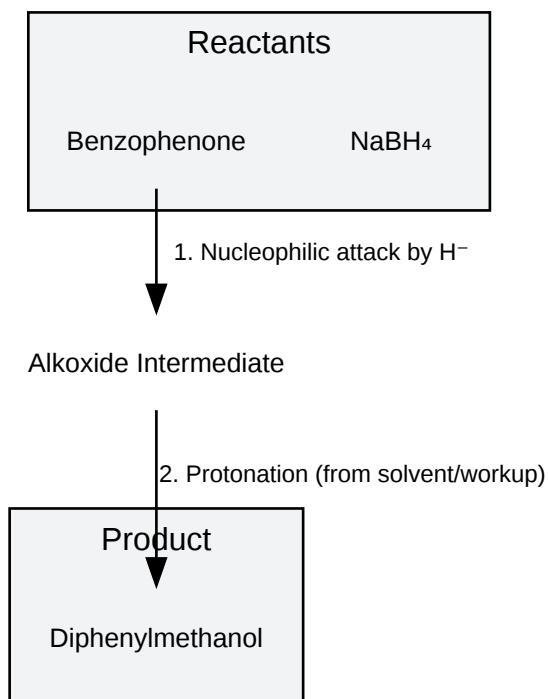
**Procedure:**


- Reaction Setup: In a 100 mL round-bottom flask, dissolve 5.5 g of benzophenone in 50 mL of methanol.<sup>[7]</sup> Add a stir bar or boiling chips to the flask.
- Cooling: Cool the solution in an ice bath to approximately 0-5 °C.
- Addition of Reducing Agent: While stirring the cooled solution, slowly and carefully add 1.0 g of sodium borohydride in small portions over a period of about ten minutes.<sup>[7]</sup> The addition should be controlled to manage the exothermic reaction and the evolution of hydrogen gas.  
<sup>[2][7][8]</sup>
- Reaction: After the addition of sodium borohydride is complete and the initial vigorous reaction has subsided, remove the flask from the ice bath and allow it to stir at room temperature for 20-30 minutes.<sup>[7]</sup>
- Reflux: Attach a reflux condenser to the round-bottom flask and heat the mixture to reflux for 20-30 minutes.<sup>[7]</sup>

- Quenching and Acidification: Cool the reaction mixture again in an ice bath. Slowly add 6M HCl through the condenser until the solution is acidic (test with pH paper).[\[7\]](#) This step neutralizes the excess sodium borohydride and hydrolyzes the borate ester intermediate.
- Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the product twice with 40-50 mL portions of diethyl ether.[\[7\]](#) If a precipitate of boric acid forms, add approximately 50 mL of water to dissolve it.[\[7\]](#)
- Washing and Drying: Combine the organic layers and wash them with 50 mL of water. Dry the ether layer over anhydrous magnesium sulfate.[\[7\]](#)
- Solvent Removal: Filter off the drying agent and evaporate the diethyl ether using a rotary evaporator to obtain the crude diphenylmethanol.
- Purification: Recrystallize the crude product from hexanes to yield pure diphenylmethanol as a white crystalline solid.[\[7\]](#)
- Characterization: Determine the melting point of the purified product and calculate the percent yield. The purity can be further assessed using thin-layer chromatography (TLC).[\[10\]](#) [\[11\]](#)[\[12\]](#)

## Visualizations

Reaction Workflow Diagram


## Workflow for the Reduction of Benzophenone

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key steps in the reduction of benzophenone to diphenylmethanol.

### Reaction Mechanism Diagram

Mechanism of Benzophenone Reduction



[Click to download full resolution via product page](#)

Caption: A simplified diagram showing the two main stages of the reaction mechanism.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Diphenylmethanol - Wikipedia [en.wikipedia.org]

- 2. THE REDUCTION OF A CARBONYL WITH SODIUM BOROHYDRIDE [chemistry.gravitywaves.com]
- 3. Solved In this experiment, benzophenone is reduced to | Chegg.com [chegg.com]
- 4. prepchem.com [prepchem.com]
- 5. Diphenylmethanol - Sciencemadness Wiki [sciemcemadness.org]
- 6. 二苯甲醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. XI. Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol [sites.pitt.edu]
- 8. studylib.net [studylib.net]
- 9. sciencemadness.org [sciemcemadness.org]
- 10. REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE [zenodo.org]
- 11. zenodo.org [zenodo.org]
- 12. chemistry-online.com [chemistry-online.com]
- To cite this document: BenchChem. [Application Note and Protocol: Reduction of Benzophenone to Diphenylmethanol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b156489#protocol-for-the-reduction-of-benzophenone-to-2-2-diphenylethanol>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)